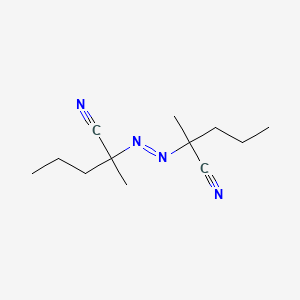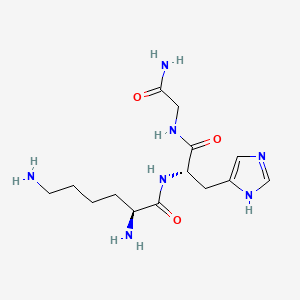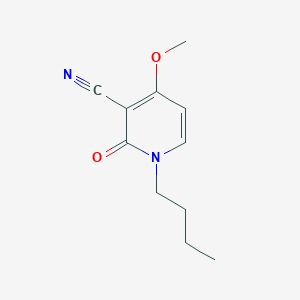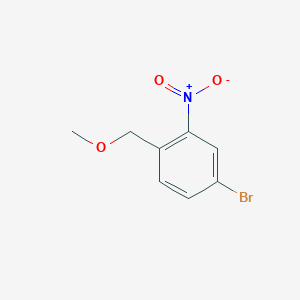
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine
Übersicht
Beschreibung
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine is a chemical compound with the molecular formula C8H10ClF2N It is a derivative of pyridine, characterized by the presence of a chloropyridinyl group and a difluoroethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include methanol and dimethyl sulfoxide (DMSO), and the reaction is typically conducted at elevated temperatures to accelerate the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanone, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors (nAChRs). By binding to these receptors, the compound can modulate neural signaling pathways, leading to various physiological effects. This mechanism is similar to that of other neonicotinoid compounds, which are known for their neuroactive properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((6-Chloropyridin-3-yl)methyl)methylamine
- N-((6-Chloropyridin-3-yl)methyl)-N-methylamine
- N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanone
Uniqueness
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine is unique due to the presence of both chloropyridinyl and difluoroethanamine groups, which confer distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Eigenschaften
CAS-Nummer |
1003859-14-0 |
|---|---|
Molekularformel |
C8H9ClF2N2 |
Molekulargewicht |
206.62 g/mol |
IUPAC-Name |
N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H9ClF2N2/c9-7-2-1-6(4-13-7)3-12-5-8(10)11/h1-2,4,8,12H,3,5H2 |
InChI-Schlüssel |
QDQGMLOVCICKPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CNCC(F)F)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Bromo-2-methylthieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8708403.png)



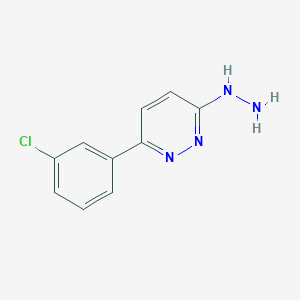


![4-[[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL]-N-METHYL-2-NITROANILINE](/img/structure/B8708466.png)

